2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde

Purity Specification Quality Control Chemical Procurement

Sourcing halogenated benzaldehyde scaffolds with reliable purity for ALDH3A1 inhibitor SAR often incurs batch-to-batch variability. This 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde resolves that with a verified 98% HPLC purity, eliminating the need for preliminary purification in medicinal chemistry. - Direct use as analytical reference standard for HPLC/GC method development, with documented SMILES and InChI parameters. - Gateway intermediate for oxime libraries (oxime CAS 451485-70-4) with potential metal-chelating properties. - Serves as baseline ALDH3A1 inhibitor (IC50 2.1 µM) for quantitative potency benchmarking against novel analogs.

Molecular Formula C13H8ClFO2
Molecular Weight 250.65
CAS No. 338393-57-0
Cat. No. B2354995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde
CAS338393-57-0
Molecular FormulaC13H8ClFO2
Molecular Weight250.65
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H
InChIKeyWUTZVNSXFOPKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde: Identification & Sourcing


2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde (CAS 338393-57-0) is a halogenated diaryl ether aromatic aldehyde with the molecular formula C₁₃H₈ClFO₂ and a molecular weight of 250.65 g/mol [1]. The compound features a benzaldehyde core linked via an ether oxygen to a 4-chloro-3-fluorophenyl ring . Its calculated physicochemical properties include a density of 1.3 ± 0.1 g/cm³, a boiling point of 331.2 ± 37.0 °C at 760 mmHg, and a flash point of 134.1 ± 15.6 °C [1]. The compound is commercially available from multiple specialty chemical suppliers at purities ranging from 95% to 98%, with recommended storage at 2-8 °C in sealed, dry conditions .

Synthetic Utility Ortho-phenoxy benzaldehyde scaffold for heterocyclic condensation reactions
Purity Grade Supplier-certified purity supports direct use in exploratory chemistry
Halogenation Profile 4-Chloro-3-fluoro pattern modulates electronic and lipophilic properties

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde: Analog Interchange Risks


The 2-(4-chloro-3-fluorophenoxy) substitution pattern on the benzaldehyde scaffold cannot be arbitrarily substituted with regioisomeric or differentially halogenated analogs without compromising the intended chemical or biological outcome. The specific ortho-positioning of the aldehyde group relative to the diaryl ether linkage creates a steric and electronic environment that directly influences reactivity in nucleophilic addition and condensation reactions . Substituting the 4-chloro-3-fluoro pattern with alternative halogenation schemes (e.g., 4-fluoro-3-chloro, additional chloro substituents) alters both the electron-withdrawing character of the phenoxy ring and the compound‘s lipophilicity, which may affect partitioning behavior, metabolic stability, or target binding . The available evidence base for this compound is notably limited, with only sparse quantitative comparator data in the public domain. Consequently, any substitution decision must be predicated on case-specific validation rather than assumed class equivalence .

Regioisomer Sensitivity Ortho-aldehyde positioning relative to the diaryl ether linkage is critical; regioisomeric shifts may alter condensation outcomes.
Halogen Substitution Effects Replacing the 4-chloro-3-fluoro pattern changes electron-withdrawing character and lipophilicity, which may affect partitioning and binding.
Limited Comparator Data Sparse public quantitative comparisons mean substitution decisions require case-specific validation rather than assumed class equivalence.

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde: Evidence vs. Analogs


Commercial Purity Benchmark

The compound is commercially supplied at a certified purity of 98% as per vendor analytical specifications (HPLC/GC), establishing a baseline quality metric for procurement decisions . In contrast, structurally related analogs such as 4-chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde (CAS 1770713-36-4) are routinely specified at a lower purity of 95% . This 3-percentage-point differential in nominal purity may translate to meaningful variance in impurity burden, which is particularly relevant when the compound is used as a building block in multi-step synthetic sequences where impurity propagation can compromise downstream yield or necessitate additional purification.

Purity Benchmark
Data to verify
98% vs 95%
Higher nominal purity may reduce impurity burden in multi-step synthesis.
Supplier-certified specifications; confirm via lot-specific COA.
Purity Specification Quality Control Chemical Procurement

ALDH3A1 Inhibition Potency

In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation with a 1-minute preincubation period, 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde exhibited an IC50 value of 2.10 × 10³ nM (2.1 µM) [1]. This assay was conducted in the context of evaluating compounds disclosed in US Patent 9,328,112, which describes ALDH3A1 inhibitors for potential therapeutic applications. The target compound was evaluated as compound A24 within this patent series. For comparison, a structurally distinct analog (CHEMBL3112688, compound A53 from the same patent) demonstrated an IC50 of 700 nM in an identical assay format [2]. Notably, this evidence comes from a single patent source and is presented as class-level biological activity characterization rather than a comprehensive structure-activity relationship (SAR) dataset.

ALDH3A1 Inhibition
Class-level inference
IC50 2.1 µM vs 700 nM
Supports enzyme inhibition assay context; not the most potent in series.
Single patent source; SAR interpretation only.
Enzyme Inhibition ALDH3A1 Drug Discovery

Aldehyde Oxidase & Tyrosinase Selectivity

A structurally related analog, 4-chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde (CHEMBL2228305), was evaluated for inhibition of rabbit aldehyde oxidase 1 (AOX) and mushroom tyrosinase (polyphenol oxidase 2), yielding IC50 values greater than 1.00 × 10⁶ nM (>1 mM) in both assays [1]. These data represent class-level inference for the 4-chloro-3-fluorophenoxy benzaldehyde scaffold, suggesting that this chemical family exhibits negligible inhibitory activity against AOX and tyrosinase at concentrations below millimolar levels. This lack of off-target enzyme inhibition is a valuable negative data point for researchers designing compounds intended for applications where AOX-mediated metabolism or tyrosinase interference must be avoided.

Off-Target Selectivity
Class-level inference
IC50 > 1×10⁶ nM
Negligible inhibition of AOX and tyrosinase at assay-relevant concentrations.
Based on analog CHEMBL2228305; verify for target compound.
Enzyme Selectivity Aldehyde Oxidase Off-Target Profiling

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde: Application Scenarios


Heterocyclic Synthesis Building Block

The ortho-phenoxy benzaldehyde structure positions the reactive aldehyde group adjacent to the diaryl ether linkage, creating a unique steric environment for condensation reactions. This scaffold can serve as a precursor for synthesizing heterocyclic systems—including benzoxazepines, benzodiazepines, and quinoline derivatives—via Schiff base formation, Knoevenagel condensation, or aldol-type reactions. The 98% commercial purity specification supports direct use in exploratory medicinal chemistry without preliminary purification. This scenario is derived from the compound‘s structural features and is corroborated by its inclusion in the ALDH3A1 inhibitor patent series US9328112 as compound A24 [1].

ALDH3A1 SAR Reference Compound

The compound‘s moderate IC50 value of 2.1 µM against human ALDH3A1 provides a benchmark for SAR exploration [1]. Researchers investigating ALDH3A1 as a therapeutic target—implicated in cancer stem cell maintenance and chemotherapy resistance—may use this compound as a baseline comparator when evaluating novel inhibitor scaffolds. The 3-fold potency differential compared to the more potent analog A53 (IC50 = 700 nM) [1] offers a quantitative reference point for assessing the impact of structural modifications on ALDH3A1 inhibition.

Oxime Derivative & Chelation Precursor

The aldehyde functionality enables facile conversion to oxime derivatives via condensation with hydroxylamine. The corresponding oxime, 2-(4-chloro-3-fluorophenoxy)benzaldehyde oxime (CAS 451485-70-4; molecular formula C₁₃H₉ClFNO₂, molecular weight 265.67 g/mol), is commercially tracked in chemical supplier databases as a distinct derivative . Oximes of this structural class may possess metal-chelating properties with potential applications in coordination chemistry, catalysis, or analytical sensing. The parent aldehyde thus serves as a gateway intermediate for generating oxime libraries for chelation screening.

Analytical Reference Standard Sourcing

Given the 98% purity specification , this compound can be procured as an analytical reference standard for HPLC/GC method development, impurity profiling of related benzaldehyde derivatives, or as a retention time marker in chromatographic analyses of complex reaction mixtures. The availability of basic characterization data—including canonical SMILES, InChI, molecular weight, and calculated density/boiling point —supports its use in analytical chemistry workflows requiring documented identity and purity parameters.

Application
Selection Property
Validation Focus
Heterocyclic synthesis
Ortho-phenoxy aldehyde scaffold
Condensation efficiency
ALDH3A1 enzyme inhibition SAR
Moderate IC50 benchmark
Structural modification impact on potency
Chelation screening library
Aldehyde-to-oxime conversion
Metal-chelating capacity
Analytical method development
High purity specification
Retention time and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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